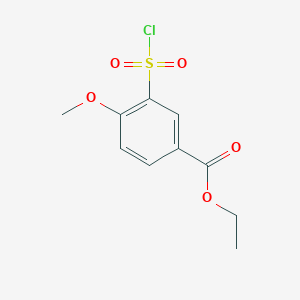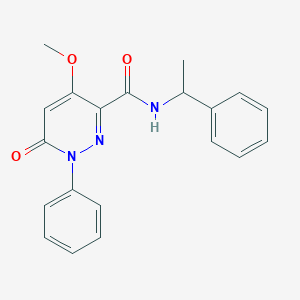
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate
概要
説明
Ethyl 3-(chlorosulfonyl)-4-methoxybenzoate, also known as chlorosulfonyl-4-methoxybenzoic acid ethyl ester, is an organic compound that is widely used in scientific research as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of about 125°C. This compound is a useful reagent for the synthesis of a variety of compounds and is also used in the development of pharmaceuticals, agrochemicals, and other compounds.
科学的研究の応用
Ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is a useful reagent for organic synthesis and is commonly used in the synthesis of a variety of compounds. It is also used in the development of pharmaceuticals, agrochemicals, and other compounds. It is also used as a catalyst for the synthesis of polyesters and polyamides. In addition, it is used as a reagent for the synthesis of aromatic heterocycles and as a reagent for the synthesis of carboxylic acids.
作用機序
The mechanism of action of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate is not completely understood. However, it is believed that the reaction proceeds via a nucleophilic substitution reaction in which the ethyl Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateate reacts with the 4-methoxybenzoyl chloride to form the ethyl ester. The reaction is catalyzed by the base and proceeds through a series of steps in which the chlorine atom is replaced by the ethyl group.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate are not well understood. However, it is known to be a mild irritant and may cause skin and eye irritation. It is also known to be toxic if ingested and should be handled with care.
実験室実験の利点と制限
The main advantage of using ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate in laboratory experiments is its high reactivity and low cost. It is also easy to handle and can be stored at room temperature. The main limitation of using this reagent is its toxicity, which can be hazardous if not handled properly.
将来の方向性
Future research on ethyl 3-(Ethyl 3-(chlorosulfonyl)-4-methoxybenzoateyl)-4-methoxybenzoate could include further studies on its mechanism of action, its biochemical and physiological effects, and its possible applications in different fields. Additionally, further research could be done to investigate the potential of this compound as a catalyst for the synthesis of polyesters and polyamides. Finally, research could be done to explore the potential of this compound as a reagent for the synthesis of carboxylic acids and aromatic heterocycles.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO5S/c1-3-16-10(12)7-4-5-8(15-2)9(6-7)17(11,13)14/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGNRJELOOOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)

![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)




![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)